molecular formula C6H3ClFNO2 B1371465 1-Chloro-3-fluoro-5-nitrobenzene CAS No. 4815-64-9

1-Chloro-3-fluoro-5-nitrobenzene

Cat. No.: B1371465
CAS No.: 4815-64-9
M. Wt: 175.54 g/mol
InChI Key: TZAGKOKYKROSOW-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-nitrobenzene (CAS 4815-64-9) is a halogenated nitrobenzene derivative with substituents at the 1-, 3-, and 5-positions of the aromatic ring. Its molecular formula is C₆H₃ClFNO₂, with a molecular weight of 195.55 g/mol (approximated from analogs in and ). The compound features a nitro group (-NO₂), chlorine, and fluorine substituents, which collectively impart strong electron-withdrawing effects. This structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where regioselective reactions are critical.

Preparation Methods

1-Chloro-3-fluoro-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods often involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group (-NO₂) strongly deactivates the benzene ring, directing nucleophilic attack to the meta and para positions relative to itself. This reaction typically requires harsh conditions due to the electron-deficient aromatic system.

Key Reactions and Conditions:

Reaction TypeReagents/ConditionsMajor ProductReference
MethoxylationSodium methoxide (NaOCH₃) in methanol, reflux1-Methoxy-3-fluoro-5-nitrobenzene
AminationAmmonia (NH₃) in ethanol, high pressure1-Amino-3-fluoro-5-nitrobenzene

Mechanistic Insights:

  • The nitro group withdraws electron density via resonance, creating partial positive charges at positions 2, 4, and 6.

  • Nucleophiles like methoxide or ammonia preferentially attack the para position (relative to the nitro group), displacing the chlorine or fluorine substituent .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under controlled conditions, enabling access to fluorinated aniline derivatives.

Reduction Pathways:

Reducing AgentConditionsProductYieldReference
H₂/Pd-CEthanol, RT, 2 atm H₂1-Chloro-3-fluoro-5-aminobenzene85%
SnCl₂/HClReflux in HCl (6M)1-Chloro-3-fluoro-5-aminobenzene78%

Applications:

  • Reduced derivatives serve as intermediates in pharmaceutical synthesis, particularly for antibiotics and anticancer agents .

Halex Process for Fluorination

The Halex reaction facilitates halogen exchange, converting aryl chlorides to fluorides under high-temperature conditions.

Reaction Parameters:

SubstrateReagentSolventTemperatureProductReference
1-Chloro-3-fluoro-5-nitrobenzeneKFDMSO200°C1,3-Difluoro-5-nitrobenzene

Limitations:

  • Competing side reactions (e.g., nitro group reduction) may occur if reducing agents are present .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, electrophilic substitution can occur at positions activated by fluorine’s inductive effects.

Example Reactions:

ElectrophileConditionsProduct
Cl₂/AlCl₃25°C1-Chloro-3-fluoro-5-nitro-2,4-dichlorobenzene
HNO₃/H₂SO₄0–5°C1-Chloro-3-fluoro-5-nitro-2,4-dinitrobenzene

Regioselectivity:

  • Fluorine’s weak +M effect slightly activates ortho/para positions, but nitro dominance directs substitution to meta positions .

Chloro-Denitration

Under radical-initiated conditions, nitro groups can be replaced by chlorine, though this is less common.

Reported Case:

SubstrateReagentsProductReference
This compoundCl₂, UV light1,3-Dichloro-5-fluorobenzene

Mechanism:

  • Radical intermediates facilitate cleavage of the C-NO₂ bond, followed by chlorine radical addition .

Comparative Analysis of Reaction Pathways

Reaction TypeKey FeatureSynthetic Utility
SₙArSelective substitutionAccess to functionalized aromatics
Nitro ReductionMild conditionsAmine intermediates for drug design
Halex ProcessHalogen exchangeFluorinated agrochemical precursors

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. The presence of multiple functional groups allows for diverse synthetic pathways.

Biological Research

  • Enzyme Inhibitors and Receptor Ligands : Derivatives of 1-chloro-3-fluoro-5-nitrobenzene are explored for their potential as enzyme inhibitors and receptor ligands. The nitro group can be selectively reduced to amino groups to create compounds with biological activity.

Medicinal Chemistry

  • Drug Development : The compound is utilized in the synthesis of potential drug candidates targeting specific enzymes or receptors involved in disease pathways. Its derivatives have shown promise in therapeutic applications.

Industrial Applications

  • Dyes and Pigments : It is used in the production of dyes and pigments due to its stable aromatic structure, which can be modified for color properties.

Material Science

  • Novel Materials Development : Research is ongoing into using this compound in developing materials with specific electronic and optical properties, leveraging its unique chemical structure.

Case Study 1: Development of Enzyme Inhibitors

Research has focused on synthesizing derivatives of this compound that act as inhibitors for specific enzymes implicated in cancer pathways. Studies have demonstrated that modifications to the nitro group enhance binding affinity, making these compounds valuable in drug design.

Case Study 2: Agrochemical Applications

The compound has been explored as a precursor for developing herbicides. Its unique structure allows for targeted action against specific plant enzymes, providing an effective means of controlling weed growth without affecting crop yield.

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-5-nitrobenzene primarily involves its participation in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring and directs incoming electrophiles to the meta position relative to itself . This property is exploited in various synthetic applications to achieve selective functionalization of the aromatic ring.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications Reference
1-Chloro-3-fluoro-5-nitrobenzene C₆H₃ClFNO₂ 195.55 1-Cl, 3-F, 5-NO₂ High reactivity in SNAr reactions
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 1-Cl, 2-F, 3-NO₂, 5-Br Used in cross-coupling reactions
1-Chloro-3-methoxy-5-nitrobenzene C₇H₆ClNO₃ 203.58 1-Cl, 3-OCH₃, 5-NO₂ Electron-donating methoxy group reduces reactivity
1-Chloro-3-(chloromethyl)-5-nitrobenzene C₇H₅Cl₂NO₂ 206.02 1-Cl, 3-CH₂Cl, 5-NO₂ Chloromethyl group enables alkylation
1-Fluoro-3-iodo-5-nitrobenzene C₆H₃FINO₂ 283.00 1-F, 3-I, 5-NO₂ Iodo substituent facilitates Ullmann coupling
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 1-Br, 3-Cl, 5-NO₂ Bromine enhances electrophilicity
1-Chloro-2-nitro-5-(trifluoromethyl)benzene C₇H₄ClF₃NO₂ 239.56 1-Cl, 2-NO₂, 5-CF₃ CF₃ group increases lipophilicity

Key Findings

Reactivity in Nucleophilic Aromatic Substitution (SNAr):

  • The nitro group at the 5-position in this compound strongly activates the ring for SNAr reactions, especially at the 1-chloro position. This contrasts with 1-chloro-3-methoxy-5-nitrobenzene, where the methoxy group (-OCH₃) donates electrons, reducing the ring's electrophilicity and slowing SNAr kinetics .
  • Bromine (in 1-bromo-3-chloro-5-nitrobenzene) and iodine (in 1-fluoro-3-iodo-5-nitrobenzene) enhance leaving-group ability compared to chlorine, enabling faster substitution under milder conditions .

Electronic and Steric Effects:

  • The trifluoromethyl (-CF₃) group in 1-chloro-2-nitro-5-(trifluoromethyl)benzene introduces steric bulk and electron-withdrawing effects, making it less reactive toward bulky nucleophiles but highly lipophilic, which is advantageous in drug design .
  • The chloromethyl (-CH₂Cl) substituent in 1-chloro-3-(chloromethyl)-5-nitrobenzene provides a reactive site for further alkylation or elimination reactions .

Synthetic Applications:

  • 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is pivotal in Suzuki-Miyaura cross-coupling reactions due to its bromine atom, which pairs well with palladium catalysts .
  • 1-Fluoro-3-iodo-5-nitrobenzene is utilized in Ullmann couplings, leveraging the iodine atom's ability to form stable intermediates .

Physical Properties and Stability

  • Polarity and Solubility: Computed properties for 1-chloro-3-(chloromethyl)-5-nitrobenzene (XLogP3 = 2.8, Topological Polar Surface Area = 45.8 Ų) indicate moderate lipophilicity and solubility in polar aprotic solvents .

Biological Activity

1-Chloro-3-fluoro-5-nitrobenzene is an aromatic compound with significant biological activity, primarily due to its structural characteristics and functional groups. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research and medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a fluoro group (-F) attached to a benzene ring. The electron-withdrawing nature of the nitro group influences the compound's reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Interaction with Enzymes

The compound exhibits notable interactions with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of enzymatic functions. For instance, this compound may act as a substrate or inhibitor depending on the specific enzyme involved.

Cellular Effects

This compound has been shown to modulate cell signaling pathways and gene expression. It can influence oxidative stress responses by altering the levels of reactive oxygen species (ROS) within cells. Additionally, it impacts cellular metabolism through interactions with key metabolic enzymes, thereby affecting overall metabolic flux.

The mechanism of action for this compound involves several pathways:

  • Electrophilic Aromatic Substitution : The nitro group deactivates the benzene ring and directs electrophiles to the meta position during substitution reactions.
  • Binding to Biomolecules : The compound can bind covalently or non-covalently to proteins, enzymes, and receptors, influencing their activity. For example, it may inhibit kinases involved in critical signaling pathways.
  • Subcellular Localization : The localization of this compound within cellular organelles such as mitochondria or the endoplasmic reticulum plays a crucial role in its biological activity.

Acute Toxicity

Toxicological assessments indicate that this compound has a low acute toxicity profile. Studies have shown varying LD50 values depending on the route of exposure:

  • Oral LD50 in male rats: approximately 294 mg/kg
  • Dermal LD50 in male rabbits: approximately 3550 mg/kg .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have identified potential adverse effects including methaemoglobinaemia and oxidative damage to red blood cells. However, its mutagenic potential appears limited, with evidence suggesting low potency in inducing mutations in vivo .

Applications in Research and Industry

This compound serves multiple roles across various fields:

Application Description
Chemistry Acts as an intermediate for synthesizing complex organic molecules.
Biology Used in developing enzyme inhibitors and receptor ligands for biological studies.
Medicine Involved in synthesizing drug candidates targeting specific disease pathways.
Industry Utilized in producing dyes, agrochemicals, and specialty chemicals.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound were effective as enzyme inhibitors against certain kinases involved in cancer pathways. The structure–activity relationship (SAR) analysis indicated that modifications to the nitro group enhanced inhibitory potency.

Case Study 2: Toxicological Assessment

In a toxicological evaluation involving repeated exposure in rats, researchers observed significant changes consistent with oxidative stress and methaemoglobinaemia at higher doses. This study highlighted the importance of monitoring long-term exposure effects on blood parameters .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-chloro-3-fluoro-5-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution. A common approach involves nitration of 1-chloro-3-fluorobenzene under controlled conditions. For example:

  • Step 1 : Introduce the nitro group using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.
  • Step 2 : Optimize stoichiometry (e.g., 1.2 equivalents HNO₃) to enhance regioselectivity at the 5-position .
  • Yield Optimization : Lower temperatures (≤10°C) reduce polysubstitution, achieving ~75% purity. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 ppm for meta-F). ¹H NMR reveals aromatic protons (δ 7.8–8.2 ppm for nitro-adjacent H) .
  • GC-MS : Confirms molecular ion peaks (m/z ~195.5) and fragmentation patterns. Use a polar column (e.g., DB-5) for retention time consistency .
  • IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for synthesis/storage .
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate. Avoid water to prevent dispersion .
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Q. How do substituents (Cl, F, NO₂) affect the compound’s physical properties?

  • Example Data :

PropertyValue (Related Analogs)Reference
Density1.72 g/cm³ (bromo/chloro/fluoro analog)
Boiling Point~250°C (estimated for nitro derivatives)
  • The electron-withdrawing nitro and halogen groups increase melting points and reduce solubility in polar solvents .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in further functionalization of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces. Meta-directing effects of NO₂ and ortho/para-directing effects of Cl/F can be quantified .
  • Case Study : Simulations show nitration at the 5-position is favored due to steric and electronic effects from existing substituents .

Q. What are the stability profiles of this compound under thermal or photolytic stress?

  • Methodological Answer :

  • Thermal Analysis : Conduct TGA/DSC to identify decomposition thresholds (e.g., onset at ~180°C).
  • Photolysis : Expose to UV (254 nm) and monitor via HPLC for nitro group reduction products (e.g., amine derivatives) .

Q. How can environmental impact assessments be designed for this compound?

  • Methodological Answer :

  • EPA Guidelines : Use shake-flask tests (OECD 105) to measure log Kow (estimated ~2.5) and biodegradability .
  • Aquatic Toxicity : Perform Daphnia magna assays (OECD 202) with EC₅₀ thresholds reported in mg/L .

Q. How should researchers resolve contradictions in reported reactivity or spectral data?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies (e.g., NMR shifts from PubChem vs. experimental results) .
  • Replication : Validate conflicting results (e.g., reaction yields) under standardized conditions (controlled temperature, solvent purity) .

Q. What role does this compound play in synthesizing trifluoromethylated aromatic compounds?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : Replace nitro groups with CF₃ via Ullmann coupling (CuI catalyst, DMF, 120°C) .
  • Example : Reaction with CuCF₃ yields 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, a precursor for agrochemicals .

Properties

IUPAC Name

1-chloro-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGKOKYKROSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium perborate tetrahydrate (7.69 g, 50.0 mmol) was suspended in 30 mL of acetic acid, and this suspension was warmed to 55° C. 3-Chloro-5-fluoroaniline (1.46 g, 10 mmol) was dissolved in 20 mL of acetic acid and added within one hour. The reaction was stirred for 1 hour at 55° C. and then cooled to room temperature. 300 mL of TBME was added, and the reaction mixture was filtered. The organic layer was washed with brine, followed by 20 mL of aqueous Na2S2O3, followed by brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to give a residue, which was purified by column chromatography (40 g SiO2; cyclohexane) to yield the title compound as a solid (320 mg, 18%). 1H-NMR (400 MHz; DMSO-d6): 8.20 (s, 1H), 8.18 (d, 1H), 8.07 (d, 1H).
Quantity
7.69 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
18%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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